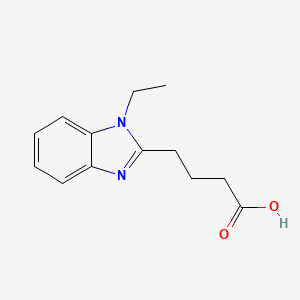

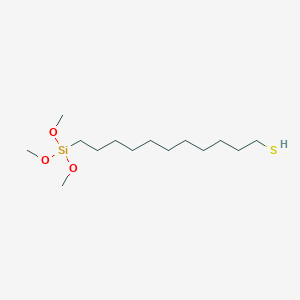

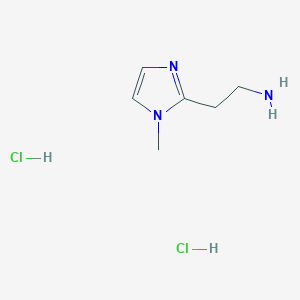

![molecular formula C8H7FN2O B3162413 (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 878197-92-3](/img/structure/B3162413.png)

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Übersicht

Beschreibung

“(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.155g/mol . It is a derivative of the imidazopyridine family, which is known for its unique electronic and chemical properties .

Synthesis Analysis

The synthesis of this compound involves intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . A modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of an unprotected hydroxyl functional group .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring fused with a six-membered pyridine ring, with a fluorine atom at the 5-position and a methanol group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on nucleophilic aromatic substitution . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, can increase the yield of the reaction by reducing the competing intermolecular reaction .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Approaches

The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives has been a topic of interest in recent scientific research. A notable method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions, leading to novel tetracyclic imidazo[1,2-a]pyridine derivatives. The use of tert-butanol instead of methanol as a solvent was found to increase the yield by reducing competing intermolecular reactions (Changunda et al., 2020).

Functionalization and Reactivity

The functionalization of imidazo[1,2-a]pyridines through one-pot synthesis techniques has been explored, providing pathways to produce compounds with significant Stokes' shift and tunable quantum yields. Such methodologies enable the design of low-cost emitters for various applications, indicating the versatility of this compound in synthesizing optically active materials (Volpi et al., 2017).

Biological and Photophysical Applications

Extended Pi-Conjugated Systems

The development of extended pi-conjugated systems using bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines showcases the compound's potential in creating novel materials for electronic and photonic applications. These systems were synthesized via a novel pseudo five-component condensation, highlighting the compound's utility in complex molecular constructions (Shaabani et al., 2009).

Bioisosteric Applications

The exploration of fluorinated imidazo[1,2-a]pyridines as bioisosteric replacements in pharmaceuticals is another significant area. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, with potential applications as an allosteric modulator ligand of the GABA A receptor, demonstrating the compound's relevance in drug design (Humphries et al., 2006).

Zukünftige Richtungen

The imidazopyridine family, to which this compound belongs, continues to generate much research interest in synthetic chemistry due to their biological importance . Future research may focus on developing safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives .

Wirkmechanismus

Target of Action

Imidazopyridine derivatives, which this compound is a part of, have been reported to have a broad spectrum of therapeutic targets, including sedative drugs, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents . They also show activity as gastric proton pump inhibitors and as antifungal, antibacterial, and anxiolytic agents .

Mode of Action

The mode of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction .

Biochemical Pathways

It’s known that imidazopyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of therapeutic targets .

Pharmacokinetics

The compound’s structure and chemical properties, such as its molecular weight and solubility, would likely influence its bioavailability .

Result of Action

It’s known that imidazopyridine derivatives can have a variety of effects on cells and molecules due to their broad spectrum of therapeutic targets .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPKLUYRZNUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704456 | |

| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878197-92-3 | |

| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

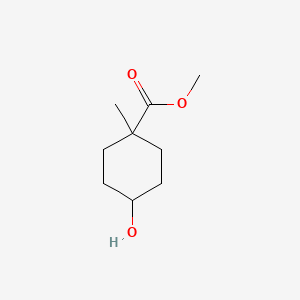

![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)

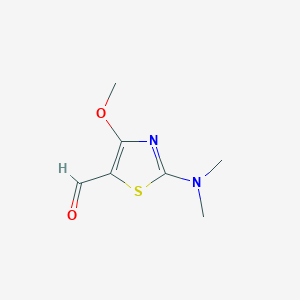

![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)